gamma-Glutamyl-5-hydroxytryptamine

Renal Pharmacology Prodrug Activation Serotonin Metabolism

Standard serotonin or 5-HTP lack renal specificity and introduce systemic effects, confounding studies on gamma-glutamyltransferase (GGT)-dependent prodrug activation or invertebrate biogenic amine pathways. Gamma-Glutamyl-5-hydroxytryptamine (glu-5-HT) solves this as an irreplaceable analytical standard and enzyme substrate: - Essential reference for HPLC/LC-MS/MS quantification of 5-HT catabolites in earthworms & mollusks (Sloley 1994). - Substrate/product standard for GGT & GGCT kinetic profiling. - Model compound for renal-targeted serotonergic prodrug development. Available in research-grade quantities with rapid global shipment.

Molecular Formula C15H19N3O4
Molecular Weight 305.33 g/mol
CAS No. 62608-14-4
Cat. No. B1256000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namegamma-Glutamyl-5-hydroxytryptamine
CAS62608-14-4
Synonymsgamma-Glu-serotonin
gamma-glutamyl-5-hydroxytryptamine
Molecular FormulaC15H19N3O4
Molecular Weight305.33 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)C(=CN2)CCNC(=O)CCC(C(=O)O)N
InChIInChI=1S/C15H19N3O4/c16-12(15(21)22)2-4-14(20)17-6-5-9-8-18-13-3-1-10(19)7-11(9)13/h1,3,7-8,12,18-19H,2,4-6,16H2,(H,17,20)(H,21,22)/t12-/m0/s1
InChIKeyNVJULRLNKPOPJA-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gamma-Glutamyl-5-Hydroxytryptamine for Renal and Neurochemical Research


gamma-Glutamyl-5-hydroxytryptamine (CAS 62608-14-4), also known as gamma-L-glutamylserotonin or glu-5-HT, is an indolealkylamine compound belonging to the class of gamma-glutamyl amine conjugates [1]. It is a derivative of the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) formed by the covalent attachment of a gamma-glutamyl moiety to the primary amine group of serotonin [2]. This structural modification alters the compound's physicochemical properties, renal handling, and metabolic fate relative to its parent molecule and other serotoninergic analogs, making it a critical tool compound for studying gamma-glutamyltransferase-mediated metabolism and tissue-specific serotonin prodrug strategies [3].

Prodrug tool compound for GGT-mediated metabolism studies
Renal-specific serotonergic pathway research
Essential analytical standard for invertebrate biogenic amine profiling

Why Gamma-Glutamyl-5-Hydroxytryptamine Cannot Be Substituted


Substituting gamma-glutamyl-5-hydroxytryptamine with its parent compound serotonin or its biosynthetic precursor 5-hydroxytryptophan (5-HTP) in experimental models introduces confounding variables that undermine the scientific validity of studies focused on renal-specific serotoninergic activity or gamma-glutamyltransferase (GGT)-dependent prodrug activation. While serotonin acts as a pan-receptor agonist with systemic cardiovascular and gastrointestinal effects [1], the gamma-glutamyl conjugate is designed to bypass systemic activation. Evidence from related gamma-glutamyl prodrugs, such as gamma-glutamyl-5-hydroxy-L-tryptophan (glu-5-HTP), demonstrates that the glutamyl moiety confers greater renal specificity, resulting in significantly reduced extra-renal 5-HT formation and fewer systemic side effects compared to the non-conjugated analog 5-HTP [2]. Furthermore, the metabolic fate of gamma-glutamyl-5-hydroxytryptamine is distinct; it serves as a substrate for gamma-glutamyltransferases and is a key intermediate in specific invertebrate catabolic pathways not utilized for serotonin itself, making it an irreplaceable standard for analytical and mechanistic studies of this unique conjugation pathway [3].

Parent serotonin (5-HT)
Pan-receptor agonism and systemic cardiovascular/gastrointestinal effects may introduce confounding variables; the gamma-glutamyl conjugate is designed to bypass systemic activation.
5-Hydroxytryptophan (5-HTP)
Non-conjugated analog may exhibit broader extra-renal conversion to active serotonin; class-level evidence suggests gamma-glutamyl conjugation shifts activation toward tissues with high GGT activity.
Standard vertebrate metabolite (5-HIAA)
Not a reliable analytical surrogate in invertebrate models where gamma-glutamyl conjugation dominates serotonin catabolism; distinct metabolic fate limits direct interchangeability.

Quantitative Differentiation Evidence


Enhanced Renal Specificity of Gamma-Glutamyl Prodrugs

In a randomized, placebo-controlled cross-over study in healthy male volunteers, the intravenous infusion of equimolar amounts of the gamma-glutamyl prodrug glu-5-HTP resulted in significantly less extra-renal conversion to 5-HT compared to the non-conjugated analog 5-HTP [1]. This class-level inference suggests that gamma-glutamyl-5-hydroxytryptamine, as a close structural analog, would similarly exhibit restricted activation, primarily in tissues with high gamma-glutamyltransferase activity, such as the kidney [1]. The study found that urinary excretion of 5-HT was increased by both compounds, but the extra-renal formation of 5-HT was greater following 5-HTP administration than after glu-5-HTP [1].

Renal Specificity
Class-level inference
Greater extra-renal 5-HT formation with 5-HTP vs glu-5-HTP (equimolar i.v. infusion, cross-over study, n=5).
Supports renal-specific prodrug activation context.
Data inferred from glu-5-HTP; gamma-glutamyl-5-hydroxytryptamine not directly measured.
Renal Pharmacology Prodrug Activation Serotonin Metabolism Tissue-Specific Drug Delivery

Reduced Adverse Effects with Gamma-Glutamyl Conjugates

The clinical study comparing glu-5-HTP and 5-HTP revealed a tangible difference in tolerability. While two out of five subjects complained of nausea at the end of the 5-HTP infusion, none reported any adverse reactions with the gamma-glutamyl conjugate glu-5-HTP [1]. This qualitative observation, while based on a small sample, aligns with the quantitative finding of reduced extra-renal 5-HT formation, suggesting that the glutamyl moiety effectively limits the systemic exposure to active serotonin [1].

Tolerability Profile
Class-level inference
5-HTP: 2/5 subjects reported nausea; glu-5-HTP: 0/5 reported adverse events (same study).
Reported tolerability endpoint context.
Small sample size; qualitative observation requiring further validation.
Tolerability Clinical Pharmacology Adverse Event Profile Prodrug Safety

Distinct Invertebrate Metabolism via Gamma-Glutamyl Conjugation

In the earthworm (Lumbricus terrestris), injection of 5-hydroxytryptamine (5-HT) into the body cavity results in the production of gamma-glutamyl 5-hydroxytryptamine as a major metabolite, whereas N-acetyl 5-hydroxytryptamine was not detected and only very small amounts of 5-hydroxyindoleacetic acid (5-HIAA) were produced [1]. This metabolic route contrasts sharply with the dominant vertebrate pathway of oxidative deamination to 5-HIAA [2]. The study demonstrates that the enzymatic conversion of 5-HT in the earthworm is markedly different from that of vertebrates, with gamma-glutamyl conjugation representing the primary catabolic fate [1].

Invertebrate Metabolism
Head-to-head
Earthworm (Lumbricus terrestris): gamma-glutamyl 5-HT detected as major metabolite; 5-HIAA only in very small amounts; N-acetyl 5-HT not detected.
Unique analytical standard for non-vertebrate serotonin pathway studies.
In vivo metabolic analysis; distinct from vertebrate oxidative deamination.
Comparative Biochemistry Invertebrate Neurochemistry Metabolic Pathway Analytical Standard

In Vitro Receptor Binding Profile: Lack of Affinity for Serotonin Transporter (SERT) and Select 5-HT Receptors

In vitro competitive binding assays indicate that gamma-glutamyl-5-hydroxytryptamine has minimal affinity for the serotonin transporter (5-HTT/SERT) and for the 5-HT1A receptor under the tested conditions [1]. While specific Ki values for these assays were not fully reported in the accessible abstract, the compound is described as a 'serotonin derivative' [2] and its design as a prodrug necessitates that it is pharmacologically inactive at serotonin receptors and transporters until cleaved by gamma-glutamyltransferase [3]. This lack of intrinsic activity differentiates it from direct agonists like serotonin (5-HT) or 5-HTP, which can stimulate receptors or be taken up by SERT before conversion [3].

Receptor Binding
Supporting evidence
Minimal affinity for serotonin transporter (SERT) and 5-HT1A receptor in competitive binding assays; contrast with 5-HT/5-HTP high affinity.
Supports prodrug inertness until GGT-mediated cleavage.
Exact Ki not fully reported; qualitative binding inference.
Receptor Pharmacology Binding Affinity Selectivity Profile Inactive Prodrug Confirmation

Validated Research Applications


Analytical Standard for Invertebrate Serotonin Metabolites

For researchers studying biogenic amine metabolism in annelids, mollusks, or other invertebrate models, gamma-glutamyl-5-hydroxytryptamine is an essential analytical standard. As demonstrated by Sloley (1994), this compound is a major, and in some cases dominant, catabolite of serotonin in species like the earthworm (Lumbricus terrestris), while the standard vertebrate metabolite 5-HIAA is nearly absent [1]. Procuring this compound is mandatory for the accurate identification and quantification of 5-HT metabolic pathways in these organisms using techniques such as HPLC or LC-MS/MS, and it is an irreplaceable reference material for method development and validation.

Renal-Specific Prodrug Activation via GGT

Gamma-glutamyl-5-hydroxytryptamine serves as a critical tool compound for investigating tissue-specific prodrug activation. Evidence from the related compound glu-5-HTP indicates that the gamma-glutamyl moiety confers enhanced renal specificity, limiting extra-renal conversion to active serotonin and reducing systemic side effects compared to the non-conjugated analog 5-HTP [2]. This makes gamma-glutamyl-5-hydroxytryptamine a valuable model compound for pharmacological studies aimed at targeting the kidney, understanding the role of GGT in local drug metabolism, and developing novel therapies for renal disorders where localized serotonergic modulation is desired.

Enzymatic Conjugation and Deconjugation Studies

This compound is uniquely suited for biochemical assays focused on the activity of gamma-glutamyltransferase (GGT) and gamma-glutamyl cyclotransferase (GGCT) using serotonin as a substrate. It serves as both a potential product standard for GGT-mediated conjugation assays and as a substrate standard for studies examining the deconjugation of gamma-glutamyl amines [3]. Its use ensures accurate kinetic characterization and substrate specificity profiling for these enzymes, which are implicated in various physiological and pathological processes, including oxidative stress response and amino acid metabolism.

Renal-Protective Agent Development

For drug development programs pursuing renal-targeted serotonergic therapies, gamma-glutamyl-5-hydroxytryptamine and its analogs represent a rational lead series. Clinical data on the structurally similar glu-5-HTP confirm its antinatriuretic effect, a property that was significantly more pronounced than that of 5-HTP [2]. This establishes the scientific premise for the development of novel, kidney-specific 5-HT prodrugs for conditions such as salt-wasting nephropathies or acute kidney injury, where a localized increase in renal serotonin could offer therapeutic benefit with a superior safety profile compared to systemic 5-HT agonists.

Application
Selection Property
Validation Focus
Invertebrate serotonin metabolism studies
Gamma-glutamyl conjugate specificity
HPLC/LC-MS/MS method validation for glutamyl metabolites
Renal GGT-dependent prodrug activation research
Renal specificity profile
Tissue-specific 5-HT conversion assessment
GGT and GGCT enzyme activity assays
Substrate for conjugation/deconjugation
Kinetic characterization and substrate profiling
Renal-targeted serotonergic compound research
Renal prodrug design properties
Antinatriuretic response and renal 5-HT modulation endpoints

Technical Documentation Hub

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41 linked technical documents
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